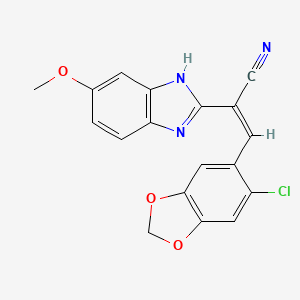
N-(1H-indazol-5-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-5-yl)-3-methoxybenzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound consists of an indazole ring attached to a methoxybenzamide moiety, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-3-methoxybenzamide typically involves the formation of the indazole ring followed by the attachment of the methoxybenzamide group. One common method for synthesizing indazoles is through the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods provide good yields and minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-indazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indazoles.
Applications De Recherche Scientifique
N-(1H-indazol-5-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1H-indazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxypropenamides bearing indazole moieties: These compounds also inhibit HDACs and have shown potent anticancer activity.
Indazole derivatives: Compounds like N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine exhibit similar biological activities.
Uniqueness
N-(1H-indazol-5-yl)-3-methoxybenzamide is unique due to its specific structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-4-2-3-10(8-13)15(19)17-12-5-6-14-11(7-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGIBCGNTKRPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5327208.png)
![1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one](/img/structure/B5327215.png)

![6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![1-[6-(2-METHOXY-5-NITROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5327233.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl (2E)-5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![2,3,3,3-tetrafluoro-N-[3-(hexyloxy)phenyl]-2-methoxypropanamide](/img/structure/B5327261.png)
![2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5327267.png)
![N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5327291.png)
